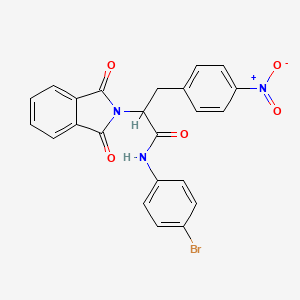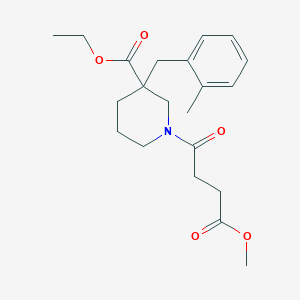![molecular formula C21H22N2O3 B5019275 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine, also known as MBZP, is a psychoactive drug that belongs to the piperazine class of compounds. MBZP has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine is not fully understood. It is thought to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT1B receptors. It may also act as a dopamine receptor antagonist, specifically at the D2 receptor. These actions are thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease levels of the stress hormone cortisol in rats. This compound has been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its psychoactive effects may pose a challenge for researchers studying its potential therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential as a tool for studying the neurobiology of depression and anxiety.
Méthodes De Synthèse
1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine can be synthesized by reacting 3-methyl-1-benzofuran-2-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperazine and a base such as triethylamine to yield this compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, specifically for its ability to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-18-5-3-4-6-19(18)26-20(15)21(24)23-13-11-22(12-14-23)16-7-9-17(25-2)10-8-16/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHYFSNIOHYKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)
![3,3'-[1,3-phenylenebis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5019227.png)
![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)

![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)

![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)